synthesis and characterization of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate
synthesis and characterization of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold. Pyrazole derivatives are of paramount interest in medicinal chemistry and drug development, serving as foundational structures for a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of the synthetic pathway, reaction mechanism, and rigorous analytical characterization of the title compound. By explaining the causality behind experimental choices and grounding protocols in authoritative sources, this guide aims to equip scientists with the expertise to reliably synthesize and validate this valuable molecular entity.
The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[3] The presence of two adjacent nitrogen atoms allows for a variety of hydrogen bonding interactions, while the aromatic nature of the ring provides a rigid, planar structure for presentation of various functional groups. The specific target, ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate, incorporates three key points of diversity: an amino group, an ester, and a phenyl ring. These functional groups can be readily modified, making this compound an exceptionally versatile building block for generating libraries of novel drug candidates.[3]
Synthesis: A Mechanistic and Practical Approach
The synthesis of substituted pyrazoles is most effectively achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.[1][4][5] For the title compound, a highly efficient route involves the reaction of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate. This approach is a variation of the classic Knorr pyrazole synthesis and provides excellent control over the regiochemistry of the final product.[4]
Reaction Principle and Mechanism
The reaction proceeds via a sequence of nucleophilic addition, elimination, and intramolecular cyclization. Phenylhydrazine initially acts as a nucleophile, attacking the electron-deficient carbon of the ethoxymethylene group. Subsequent elimination of ethanol forms a hydrazone intermediate. The crucial step is the intramolecular nucleophilic attack of the secondary amine onto the nitrile carbon, leading to the formation of the five-membered pyrazole ring. A final tautomerization step yields the stable, aromatic 5-aminopyrazole product.
Caption: Reaction mechanism for pyrazole synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, coupled with the subsequent characterization, ensures the reliable synthesis of the target compound.
Materials & Reagents:
-
Phenylhydrazine
-
Ethyl (ethoxymethylene)cyanoacetate
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Deionized Water
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F254)
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylhydrazine (10.81 g, 0.1 mol) and absolute ethanol (100 mL).
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Reagent Addition: While stirring, add ethyl (ethoxymethylene)cyanoacetate (16.92 g, 0.1 mol) to the solution. Add 3-4 drops of glacial acetic acid to the mixture. The acid serves to catalyze the initial condensation step.[1][6]
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Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. The formation of a precipitate is typically observed as the reaction progresses.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The reaction is considered complete when the starting material spots are no longer visible (typically 2-4 hours).
-
Product Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
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Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.
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Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Caption: Step-by-step experimental workflow.
Comprehensive Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. The following data are representative of pure ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate.
Physicochemical Properties
| Property | Observation |
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol [7] |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | ~179-181 °C (Varies with purity)[8] |
Spectroscopic Data
The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.
Table 1: Expected Spectroscopic Data
| Technique | Frequency / m/z | Assignment |
| ¹H NMR (DMSO-d₆) | ~7.90 (s, 1H) | Pyrazole C4-H |
| ~7.50-7.20 (m, 5H) | Phenyl-H | |
| ~5.80 (s, 2H) | -NH₂ (broad) | |
| ~4.15 (q, 2H) | -OCH₂CH₃ | |
| ~1.20 (t, 3H) | -OCH₂CH₃ | |
| ¹³C NMR (DMSO-d₆) | ~163.0 | Ester C=O |
| ~152.0 | Pyrazole C5-NH₂ | |
| ~140.0 | Pyrazole C3 | |
| ~138.0 | Phenyl C1 (ipso) | |
| ~129.0, 127.0, 125.0 | Phenyl C2, C3, C4 | |
| ~95.0 | Pyrazole C4 | |
| ~60.0 | -OCH₂CH₃ | |
| ~14.5 | -OCH₂CH₃ | |
| IR (ATR, cm⁻¹) | 3450-3300 | N-H stretching (amino group) |
| 3100-3000 | Aromatic C-H stretching | |
| ~1700 | C=O stretching (ester) | |
| 1620-1580 | C=N, C=C stretching (ring) | |
| ~1250 | C-O stretching (ester) | |
| Mass Spec (EI) | 231 (M⁺) | Molecular Ion |
| 186 (M⁺ - OEt) | Loss of ethoxy group | |
| 158 | Further fragmentation | |
| 77 | Phenyl cation |
Note: NMR chemical shifts (δ) are reported in ppm and are referenced to tetramethylsilane (TMS). The data presented is predicted based on established principles and data from closely related structures.[9][10][11][12]
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate. The described protocol, rooted in the well-established Knorr pyrazole synthesis, is efficient and scalable. The comprehensive characterization workflow provides a clear framework for validating the structural integrity and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and medicinal chemistry research. By understanding both the practical execution and the underlying chemical principles, researchers can confidently utilize this versatile building block to advance the development of novel therapeutic agents.
References
- Benchchem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- ResearchGate. New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF.
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024-08-16).
- YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021-12-16).
- NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013-07-19).
- PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270.
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- MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
- Chemical Shifts. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR].
- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
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